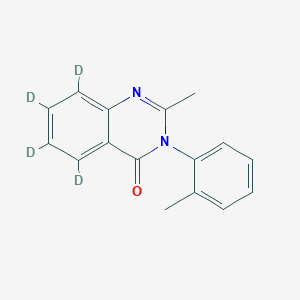

Methaqualone-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthaqualone-d4 est une forme deutérée du méthaqualone, un médicament sédatif-hypnotique qui était largement utilisé dans les années 1960 et 1970. Le méthaqualone lui-même est connu pour ses effets dépresseurs du système nerveux central, similaires à ceux des barbituriques. La version deutérée, le méthaqualone-d4, est souvent utilisée dans la recherche scientifique comme étalon interne en spectrométrie de masse en raison de ses propriétés isotopiques stables .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du méthaqualone-d4 implique généralement la préparation de l'acide N-acétylanthranilique à partir de l'acide anthranilique et de l'anhydride acétique, suivie d'une condensation avec l'o-toluidine en présence de trichlorure de phosphore. La forme deutérée est obtenue en utilisant des réactifs deutérés dans le processus de synthèse .

Méthodes de production industrielle

La production industrielle de méthaqualone-d4 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle de qualité rigoureux pour garantir la pureté et l'enrichissement isotopique du produit final. L'utilisation de réactifs et de solvants deutérés est cruciale pour maintenir la teneur en deutérium dans le composé .

Analyse Des Réactions Chimiques

Types de réactions

Le méthaqualone-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le méthaqualone-d4 peut être oxydé pour former des dérivés de la quinazolinone.

Réduction : Les réactions de réduction peuvent convertir le méthaqualone-d4 en ses dérivés aminés correspondants.

Substitution : Le méthaqualone-d4 peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation et de nitration utilisent souvent des réactifs comme le brome et l'acide nitrique.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazolinone, des dérivés aminés et des composés aromatiques substitués .

Applications de la recherche scientifique

Le méthaqualone-d4 est largement utilisé dans la recherche scientifique, en particulier dans :

Chimie : Comme étalon interne en spectrométrie de masse pour la quantification du méthaqualone et de ses analogues.

Biologie : Étude des voies métaboliques et de la biotransformation du méthaqualone dans les systèmes biologiques.

Médecine : Recherche sur la pharmacocinétique et la pharmacodynamie du méthaqualone et de ses analogues.

Industrie : Contrôle de la qualité et analyse médico-légale du méthaqualone dans les laboratoires pharmaceutiques et médico-légaux

Mécanisme d'action

Le méthaqualone-d4, comme le méthaqualone, exerce ses effets en agissant comme un modulateur allostérique positif du récepteur GABAA. Il se lie à l'interface de la sous-unité transmembranaire β(+) / α(–) du récepteur, renforçant les effets inhibiteurs du GABA (acide gamma-aminobutyrique). Cela entraîne une augmentation de l'afflux d'ions chlorure, conduisant à l'hyperpolarisation du neurone et à la dépression subséquente du SNC .

Applications De Recherche Scientifique

Methaqualone-d4 is extensively used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of methaqualone and its analogs.

Biology: Studying the metabolic pathways and biotransformation of methaqualone in biological systems.

Medicine: Researching the pharmacokinetics and pharmacodynamics of methaqualone and its analogs.

Industry: Quality control and forensic analysis of methaqualone in pharmaceutical and forensic laboratories

Mécanisme D'action

Methaqualone-d4, like methaqualone, exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. It binds to the transmembrane β(+) / α(–) subunit interface of the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion influx, leading to hyperpolarization of the neuron and subsequent CNS depression .

Comparaison Avec Des Composés Similaires

Composés similaires

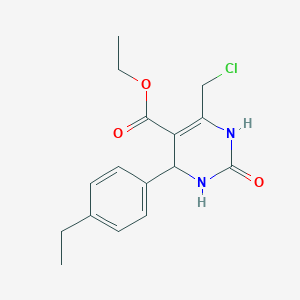

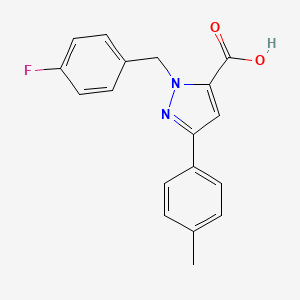

Étaqualone : Un autre dérivé de la quinazolinone présentant des propriétés sédatives-hypnotiques similaires.

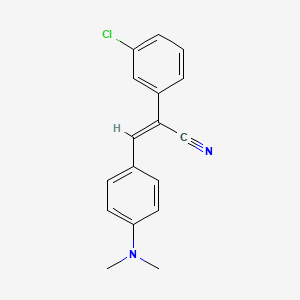

2-Méthoxyqualone : Un analogue récemment découvert présentant des effets similaires mais des propriétés pharmacocinétiques différentes.

Barbituriques : Bien qu'ils soient structurellement différents, ils partagent des effets dépresseurs du SNC similaires .

Unicité

Le méthaqualone-d4 est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Sa stabilité isotopique permet une quantification et une analyse précises en spectrométrie de masse, ce qui le rend précieux dans les applications de recherche et médico-légales .

Propriétés

Numéro CAS |

60124-85-8 |

|---|---|

Formule moléculaire |

C16H14N2O |

Poids moléculaire |

254.32 g/mol |

Nom IUPAC |

5,6,7,8-tetradeuterio-2-methyl-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i4D,5D,8D,9D |

Clé InChI |

JEYCTXHKTXCGPB-DOGSKSIHSA-N |

SMILES isomérique |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C(=N2)C)C3=CC=CC=C3C)[2H])[2H] |

SMILES canonique |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12047493.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)

![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)

![4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047563.png)